(S)-2-Phenylpiperidine hydrochloride basic properties
(S)-2-Phenylpiperidine hydrochloride basic properties
An In-depth Technical Guide to (S)-2-Phenylpiperidine Hydrochloride: Core Properties and Research Applications
This guide provides an in-depth technical overview of (S)-2-Phenylpiperidine hydrochloride, a chiral molecule of significant interest in medicinal chemistry and neuroscience. As a foundational scaffold, its derivatives are integral to numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] This document moves beyond a simple data summary to explore the causality behind its synthesis, characterization, and handling, offering field-proven insights for researchers, scientists, and drug development professionals.
(S)-2-Phenylpiperidine hydrochloride is the hydrochloric acid salt of the (S)-enantiomer of 2-Phenylpiperidine. The introduction of the chiral center and the formation of a salt dramatically influence its physical and biological properties compared to its racemic free-base form. The hydrochloride salt form is often preferred in research and development settings due to its increased stability and improved handling characteristics as a crystalline solid, compared to the free base which is a liquid.
Summary of Physicochemical Data
The fundamental properties of (S)-2-Phenylpiperidine and its hydrochloride salt are summarized below. It is critical to distinguish between the free base and the salt, as their molecular weights and other properties differ.
| Property | (S)-2-Phenylpiperidine (Free Base) | (S)-2-Phenylpiperidine Hydrochloride (Salt) | Source(s) |
| CAS Number | 70665-05-3 | 155106-18-6 | [3] |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN | [3] |
| Molecular Weight | 161.24 g/mol | 197.70 g/mol | [3] |
| Appearance | Liquid | Solid (Typical for HCl salts) | |
| Purity | Commonly ≥95% | Commonly ≥95% | [4][5] |
| Storage Temperature | 2-8°C | 2-8°C, Protect from light | [5] |
| Hydrogen Bond Donors | 1 | 2 | [3][4] |
| Hydrogen Bond Acceptors | 1 | 1 | [4] |
| Rotatable Bond Count | 1 | 1 | [3][4] |
| SMILES String | N1c2ccccc2 | C1CCC2=CC=CC=C2.Cl |
Synthesis and Stereochemical Control: An Asymmetric Approach
The biological activity of chiral molecules like 2-phenylpiperidine is often stereospecific, meaning one enantiomer may have desired therapeutic effects while the other could be inactive or even contribute to off-target toxicity. Therefore, achieving high enantiomeric purity is a paramount objective in its synthesis. The most effective and modern strategy for producing enantiomerically enriched 2-aryl piperidines is the asymmetric hydrogenation of a corresponding 2-phenylpyridinium salt.[6]
This approach is superior to classical resolution techniques as it builds the desired stereocenter directly, which is more atom-economical and efficient. The choice of a chiral catalyst, typically based on a transition metal like Iridium or Rhodium complexed with a chiral ligand, is the causal factor behind the high stereoselectivity.[6]
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis workflow for (S)-2-Phenylpiperidine HCl.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative, field-proven methodology based on established principles of asymmetric catalysis.[6]
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Reactor Preparation: A high-pressure hydrogenation vessel is rendered inert by purging with argon or nitrogen.
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Charge Substrate and Catalyst: The N-benzyl-2-phenylpyridinium salt and the chiral iridium catalyst (e.g., an iridium complex with a P,N ligand like MeO-BoQPhos) are added to the vessel. The catalyst loading is typically low (e.g., 0.5-1 mol%).
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Add Solvent: Anhydrous, degassed solvent (e.g., dichloromethane) is added via cannula transfer.
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Hydrogenation: The vessel is sealed, purged carefully with H₂ gas, and then pressurized to the target pressure (e.g., 50 bar). The reaction is stirred at a controlled temperature (e.g., 30-50°C) for 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: The vessel is carefully depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the enantiomerically enriched (S)-N-benzyl-2-phenylpiperidine.
-
Deprotection: The N-benzyl protecting group is removed. A common method is catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like ammonium formate, or by direct hydrogenation.
-
Salt Formation: The purified (S)-2-Phenylpiperidine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). A stoichiometric amount of HCl (as a solution in ether or dioxane) is added dropwise with stirring.
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Isolation: The (S)-2-Phenylpiperidine hydrochloride typically precipitates as a white or off-white solid. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Self-Validation: The success of this protocol is validated at each stage. The enantiomeric ratio (e.r.) of the product from step 5 is determined by chiral HPLC. The purity of the final product (step 8) is confirmed by NMR, elemental analysis, and melting point determination.
Pharmacological Context and Research Applications
The phenylpiperidine scaffold is a classic "privileged structure" in medicinal chemistry. Its rigid, chair-like conformation allows for precise spatial orientation of the phenyl group and nitrogen atom, facilitating interactions with biological targets. Phenylpiperidine derivatives are best known for their activity as potent analgesics that act as agonists at the µ-opioid receptor.[7] Famous examples include meperidine and fentanyl.[7][8] Their primary mechanism involves binding to these G-protein coupled receptors in the central nervous system, which increases the pain threshold and produces sedation.[8]
(S)-2-Phenylpiperidine hydrochloride itself is not typically an end-product drug but rather a crucial chiral building block.[1] Its value lies in its utility for:
-
Neuroscience Research: Used as a starting point to synthesize novel ligands for exploring the structure-activity relationships (SAR) of receptors and transporters in the CNS.[1]
-
Drug Discovery: Serves as a key intermediate in the synthesis of more complex drug candidates for conditions such as chronic pain, depression, and other neurological disorders.[1]
Caption: Role of (S)-2-Phenylpiperidine HCl as a versatile research scaffold.
Safety, Handling, and Storage
As a biologically active amine salt, (S)-2-Phenylpiperidine hydrochloride requires careful handling. The primary hazards are associated with its irritant properties and potential toxicity if ingested.[9][10]
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word & Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Warning: Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | H315 | Warning: Causes skin irritation. | [10] |
| Serious Eye Damage/Irritation | H319 | Warning: Causes serious eye irritation. | [10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning: May cause respiratory irritation. | [10] |
Protocol for Safe Handling and Storage
Adherence to the following protocol is mandatory to ensure user safety and maintain compound integrity.
-
Engineering Controls: Handle only inside a certified chemical fume hood to mitigate inhalation risks.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, a chemical-resistant apron or suit may be required.[11]
-
-
Handling Procedures:
-
Storage:
-
Emergency Procedures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[9]
-
If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
References
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Choi, S., & Urman, R. D. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Medical and Surgical Research, 3(2), 24-31. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpiperidine. PubChem Compound Database. Retrieved from [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4785. Retrieved from [Link]
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Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and pain medicine, 12(1), e42127. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Phenylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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Canadian Science Publishing. (1949). A New Synthesis of Piperidine. Canadian Journal of Research, 27b(4), 315-320. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 12(1), 101. Retrieved from [Link]
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